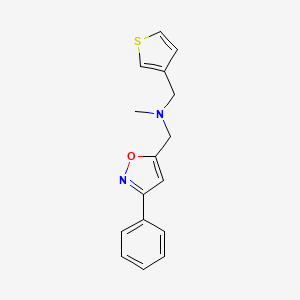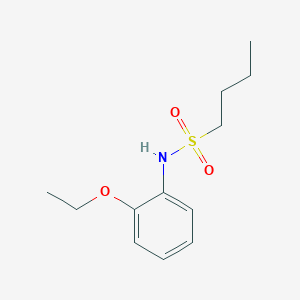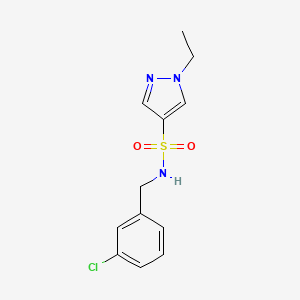
N-methyl-1-(3-phenyl-5-isoxazolyl)-N-(3-thienylmethyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-1-(3-phenyl-5-isoxazolyl)-N-(3-thienylmethyl)methanamine, also known as isoxazole-containing thienylmethylamine (ITMA), is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of phenethylamines and has been reported to possess a range of pharmacological activities, including anxiolytic, antidepressant, and cognitive-enhancing effects. In
作用機序
The exact mechanism of action of ITMA is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor and a full agonist at the 5-HT2C receptor. These receptors are involved in the regulation of mood, anxiety, and cognition, which may explain the compound's therapeutic effects. Additionally, ITMA has been shown to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin, which may contribute to its pharmacological activity.
Biochemical and Physiological Effects:
ITMA has been reported to have several biochemical and physiological effects, including increased levels of neurotransmitters, changes in gene expression, and alterations in brain activity. These effects may contribute to the compound's therapeutic activity and provide insights into its mechanism of action. Additionally, ITMA has been shown to have low toxicity and minimal side effects, making it a promising candidate for further research.
実験室実験の利点と制限
One of the main advantages of ITMA for lab experiments is its relatively simple synthesis method, which allows for large-scale production. Additionally, the compound has been shown to have low toxicity and minimal side effects, which makes it a safer alternative to other psychoactive substances. However, one limitation of ITMA is its limited availability, which may hinder its use in certain research applications.
将来の方向性
There are several potential future directions for research on ITMA. One area of interest is the compound's potential therapeutic applications, particularly in the treatment of anxiety, depression, and cognitive disorders. Additionally, further studies are needed to fully understand the compound's mechanism of action and its effects on neurotransmitter systems. Finally, the development of new synthesis methods and analogs of ITMA may lead to the discovery of even more potent and selective compounds with therapeutic potential.
合成法
The synthesis of ITMA involves the condensation of 3-phenyl-5-isoxazolecarboxaldehyde with N-(3-thienylmethyl)dimethylamine followed by N-methylation. The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent, such as DMF or THF. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学的研究の応用
ITMA has been the subject of several scientific studies due to its potential therapeutic applications. It has been reported to possess anxiolytic and antidepressant effects in animal models, suggesting that it may be useful in the treatment of anxiety and depression in humans. Additionally, ITMA has been shown to enhance cognitive function, including memory and learning, which may have implications for the treatment of cognitive disorders such as Alzheimer's disease.
特性
IUPAC Name |
N-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1-thiophen-3-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-18(10-13-7-8-20-12-13)11-15-9-16(17-19-15)14-5-3-2-4-6-14/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHXYHSDQZWLFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC=C1)CC2=CC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5488806.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylbutanamide](/img/structure/B5488814.png)

![2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-[5-(2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5488822.png)
![2-butyl-6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5488823.png)
![7-acetyl-6-(4-chlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5488833.png)
![2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5488848.png)

![3-methyl-7-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5488861.png)
![N-[1-({5-[(2-methoxy-4-methylphenoxy)methyl]isoxazol-3-yl}carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B5488872.png)
![2-[3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]acetamide](/img/structure/B5488879.png)
![2-methyl-N-{1-[1-(1H-pyrrol-2-ylcarbonyl)piperidin-4-yl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5488892.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5488895.png)